molecular formula C9H11ClFNS B060505 2-(2-Chloro-6-fluorobenzylthio)ethylamine CAS No. 175136-76-2

2-(2-Chloro-6-fluorobenzylthio)ethylamine

Cat. No. B060505
M. Wt: 219.71 g/mol
InChI Key: KNNHPOGBBNRNDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(2-Chloro-6-fluorobenzylthio)ethylamine often involves multi-step chemical reactions, including Knoevenagel condensation, Gabriel synthesis, and other specific reactions tailored to introduce or modify functional groups such as chloro, fluoro, and thioethylamine groups. For instance, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized using Knoevenagel condensation, highlighting a method that might be adapted for synthesizing related compounds (Kumar et al., 2016). Gabriel synthesis is another method used for synthesizing compounds with similar functional groups, demonstrating the diversity of synthetic approaches (Zhang Guang-gui, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is determined through techniques like X-ray diffraction, which provides insights into their crystal system, space group, and conformation about certain bonds. These structural insights are crucial for understanding the compound's reactivity and interactions (Sindt-Josem & Mackay, 1981).

Chemical Reactions and Properties

Chemical reactions involving chloro, fluoro, and thioethylamine groups can include substitutions, cyclizations, and condensations, each affecting the compound's properties and potential applications. For example, the fluorine atom's presence can significantly influence the molecule's reactivity and interactions with biological systems, as seen in various studies on fluorinated compounds (Mayorkas et al., 2016).

Scientific Research Applications

  • Fast Ethylamine Gas Sensing : A study by Lee, Gwon, Son, and Kim (2012) demonstrated the fast ethylamine gas sensing of poly(acrylonitrile)nanofiber loaded with 2-chloro-3,5-dinitrobenzotrifluoride (CDBF), exploiting intermolecular charge-transfer complexation for rapid detection of ethylamine gas within 0.4 seconds (Lee, Gwon, Son, & Kim, 2012).

  • HIV-1 Inhibition : Rotili et al. (2014) explored the effects of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones in HIV-1 infected cells and HIV-1 reverse transcriptase (RT) assays. Their study indicated significant inhibitory activity against HIV-1, highlighting the potential of these compounds in antiviral therapy (Rotili et al., 2014).

  • Antitrypanosomal Activity : Amin, Adhikari, Bhargava, Jha, and Gayen (2017) focused on the antitrypanosomal activity of thiazol-2-ethylamines for treating sleeping sickness. Their research emphasized the importance of molecular fingerprints like N-piperidinyl and 2-fluorophenyl functions for higher antitrypanosomal activity (Amin, Adhikari, Bhargava, Jha, & Gayen, 2017).

  • Synthesis and In Vitro Cytotoxicity of Gold(I) Complexes : Sulaiman et al. (2016) synthesized Gold(I) complexes involving 2-(diphenylphosphanyl)ethylamine and evaluated their anticancer activity against various cancer cell lines. The study indicated significant in vitro cytotoxicity, positioning these complexes as potential anticancer agents (Sulaiman et al., 2016).

  • Thrombin Inhibition : Lee, Kreutter, Pan, Crysler, Spurlino, Player, Tomczuk, and Lu (2007) investigated 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors. Their research revealed that these compounds are highly effective in inhibiting thrombin, a crucial enzyme in blood coagulation (Lee et al., 2007).

  • Anti-Helicobacter pylori Activity : Mohammadhosseini, Asadipor, Letafat, Vosooghi, Siavoshi, Shafiee, and Foroumadi (2009) synthesized 2-[(substituted benzyl)thio]-5-(5nitro-2-furyl)-1,3,4-thiadiazoles and tested their anti-Helicobacter pylori activity. Compound 6l, containing the 2-chloro-6-fluorobenzylthio moiety, was identified as the most potent compound in this series (Mohammadhosseini et al., 2009).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNS/c10-8-2-1-3-9(11)7(8)6-13-5-4-12/h1-3H,4-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNHPOGBBNRNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371438
Record name 2-(2-Chloro-6-fluorobenzylthio)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-fluorobenzylthio)ethylamine

CAS RN

175136-76-2
Record name 2-[[(2-Chloro-6-fluorophenyl)methyl]thio]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-6-fluorobenzylthio)ethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175136-76-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CB Corwin - 1995 - escholarship.org
Nothing as significant or as long in the making as a doctoral degree is truly achieved alone. Many people, too many to list here, have helped me in my graduate career, and I owe them …
Number of citations: 2 escholarship.org

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